Cas no 1868256-46-5 ((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid is a chiral intermediate primarily used in organic synthesis and pharmaceutical applications. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. Its stereocenter at the 3-position and branched alkyl chain make it valuable for constructing complex molecules with precise stereochemistry. The carboxyl group provides a handle for further functionalization, such as amide coupling or esterification. This intermediate is particularly useful in peptide mimetics and bioactive compound synthesis, where controlled chirality and structural rigidity are critical. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale applications.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid structure
1868256-46-5 structure
Product name:(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
CAS No:1868256-46-5
MF:C13H25NO4
Molecular Weight:259.341904401779
CID:6394562
PubChem ID:165960404

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1286958
    • 1868256-46-5
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
    • インチ: 1S/C13H25NO4/c1-8(2)9(3)10(7-11(15)16)14-12(17)18-13(4,5)6/h8-10H,7H2,1-6H3,(H,14,17)(H,15,16)/t9?,10-/m0/s1
    • InChIKey: ZLVUQSIVTPPVTI-AXDSSHIGSA-N
    • SMILES: O(C(N[C@@H](CC(=O)O)C(C)C(C)C)=O)C(C)(C)C

計算された属性

  • 精确分子量: 259.17835828g/mol
  • 同位素质量: 259.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 75.6Ų

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1286958-5.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
5g
$3313.0 2023-05-23
Enamine
EN300-1286958-2.5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
2.5g
$2240.0 2023-05-23
Enamine
EN300-1286958-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
1g
$1142.0 2023-05-23
Enamine
EN300-1286958-2500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
2500mg
$1791.0 2023-10-01
Enamine
EN300-1286958-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
5000mg
$2650.0 2023-10-01
Enamine
EN300-1286958-0.5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
0.5g
$1097.0 2023-05-23
Enamine
EN300-1286958-10000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
10000mg
$3929.0 2023-10-01
Enamine
EN300-1286958-50mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
50mg
$768.0 2023-10-01
Enamine
EN300-1286958-1000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
1000mg
$914.0 2023-10-01
Enamine
EN300-1286958-250mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid
1868256-46-5
250mg
$840.0 2023-10-01

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid 関連文献

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acidに関する追加情報

Introduction to (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic Acid (CAS No. 1868256-46-5)

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1868256-46-5, this compound is characterized by its unique structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an amide group and a tert-butoxy protective group enhances its utility in peptide coupling and protein modification applications.

The compound's stereochemistry, specifically the (3S) configuration, plays a crucial role in its biological activity. Chiral compounds like this one often exhibit distinct pharmacological properties compared to their racemic counterparts, which is a critical consideration in drug design and development. Recent studies have highlighted the importance of enantioselective synthesis in creating more effective and targeted therapeutics.

In the realm of medicinal chemistry, (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid serves as a versatile building block for constructing complex peptidomimetics. These peptidomimetics are designed to mimic the structure and function of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The tert-butoxy carbonyl group provides stability during synthetic processes, allowing for efficient coupling with other amino acids or biomolecules.

Recent advancements in solid-phase peptide synthesis (SPPS) have further expanded the applications of this compound. SPPS is a widely used method for the automated synthesis of peptides, and the incorporation of protected amino acids like (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid into peptide chains has streamlined the process, enabling the rapid production of high-quality peptides for research and therapeutic purposes.

The utility of this compound extends beyond peptide synthesis. It has been explored as a precursor in the development of novel antibiotics and anti-inflammatory agents. The unique side chain configuration of 4,5-dimethylhexanoic acid contributes to enhanced binding affinity and selectivity when incorporated into drug molecules targeting bacterial enzymes or inflammatory pathways.

Moreover, the growing interest in chiral drugs has driven research into optimizing synthetic routes for enantiomerically pure compounds like this one. Catalytic asymmetric methods have emerged as powerful tools for achieving high enantiomeric excess (ee) during synthesis, reducing the need for costly separation processes. These methods often employ transition metal catalysts or biocatalysts to facilitate enantioselective transformations.

The role of computational chemistry in designing and optimizing synthetic strategies for complex molecules cannot be overstated. Molecular modeling techniques have been instrumental in predicting the reactivity and stability of intermediates like (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid, allowing researchers to identify optimal reaction conditions and predict potential side products. This approach has significantly accelerated the drug discovery process by minimizing experimental trials.

In conclusion, (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid represents a promising candidate for various pharmaceutical applications due to its unique structural features and stereochemical properties. Its role as an intermediate in peptide synthesis and its potential in developing novel therapeutics underscore its importance in modern medicinal chemistry. As research continues to evolve, this compound is likely to find even broader applications in drug discovery and development.

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